molecular formula C7H17ClN2O B1398381 N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220037-24-0

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1398381
CAS RN: 1220037-24-0
M. Wt: 180.67 g/mol
InChI Key: SKWATROUZYJYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride, also known as TBMA-HCl, is an anionic amphiphile used in a variety of laboratory applications. TBMA-HCl is a small molecule that is able to form micelles in aqueous solutions, making it a promising tool for drug delivery, biocatalysis, and other applications. TBMA-HCl has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiopure Alkylpipecolic Acid Hydrochlorides Synthesis : Swarbrick, Gosselin, and Lubell (1999) reported the synthesis of enantiopure 6-alkylpipecolic acid hydrochlorides. They explored the influence of the 6-position substituent, such as the tert-butyl group, on the equilibrium and energy barrier for isomerization of amide N-terminal to pipecolate (Swarbrick, Gosselin, & Lubell, 1999).

  • Amidation Reactions : Xie, Song, Yang, Xiang, and Li (2013) described a copper-catalyzed amidation of acids using formamides. This method, which includes tert-butyl hydroperoxide as an oxidant, is highly compatible with various acids, demonstrating the potential utility of tert-butyl-based compounds in amidation reactions (Xie et al., 2013).

Biological Applications

  • Carrier Species for Biologically Active Agents : Gwon (2001) synthesized water-soluble poly(aminoaryloxy-methylamino phosphazene) as a carrier species for biologically active agents. This study highlights the importance of methylamino groups in creating polymeric carriers for bioactive compounds (Gwon, 2001).

  • Photocatalytic Degradation Studies : Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol, which contains a tert-butylamino group, using titanium dioxide. This research offers insights into the degradation pathways of compounds containing tert-butylamino structures (Sakkas et al., 2007).

Environmental and Pharmacological Considerations

  • Metabolism of Chloroacetamide Herbicides : Coleman, Linderman, Hodgson, and Rose (2000) studied the metabolism of chloroacetamide herbicides, including compounds with tert-butyl groups, in human and rat liver microsomes. This research provides important insights into the metabolic pathways of tert-butyl containing compounds in environmental and pharmacological contexts (Coleman et al., 2000).

  • Biodegradation of Herbicides : Wang, Zhou, Li, Dong, Hou, Huang, and Cui (2015) described the involvement of the cytochrome P450 system in the biodegradation of acetochlor, a herbicide containing tert-butyl groups. This study is significant in understanding the environmental degradation of tert-butyl-based herbicides (Wang et al., 2015).

properties

IUPAC Name

N-tert-butyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)5-8-4;/h8H,5H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWATROUZYJYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride

CAS RN

1220037-24-0
Record name Acetamide, N-(1,1-dimethylethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.